Regioisomeric TPSA and LogP Comparison
The 2-carboxamide (picolinamide) regioisomer 6-amino-N,N-dimethylpyridine-2-carboxamide (CAS 827589-21-9) is distinguished from its 3-carboxamide (nicotinamide) regioisomer 6-amino-N,N-dimethylpyridine-3-carboxamide (CAS 827588-33-0) by a measurable difference in computed topological polar surface area (TPSA: 59.2 Ų vs. 59.95 Ų) and a pronounced difference in calculated lipophilicity (XLogP3: 0.3 vs. an estimated ~0.0 for the 3-carboxamide isomer) [1]. The lower TPSA and higher XLogP3 of the 2-carboxamide regioisomer confer modestly superior predicted membrane permeability, a parameter that can influence cell-based assay performance and oral bioavailability in lead series where the picolinamide core is retained . These computed differences arise from the distinct electronic environment created by the ortho-relationship of the carboxamide to the pyridine nitrogen in the 2-substituted isomer, which modifies the overall dipole moment and solvation free energy relative to the meta-substituted 3-carboxamide [1].
ΔXLogP3 ≈ +0.3
| Evidence Dimension | Computed topological polar surface area (TPSA) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 59.2 Ų; XLogP3 = 0.3 (6-amino-N,N-dimethylpyridine-2-carboxamide, CAS 827589-21-9) |
| Comparator Or Baseline | TPSA = 59.95 Ų; XLogP3 ≈ 0.0 (estimated) (6-amino-N,N-dimethylpyridine-3-carboxamide, CAS 827588-33-0) |
| Quantified Difference | ΔTPSA = -0.75 Ų (lower for 2-carboxamide); ΔXLogP3 ≈ +0.3 (higher for 2-carboxamide) |
| Conditions | Values computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18); 3-carboxamide XLogP3 estimated from structural analogy |
Why This Matters
Lower TPSA and higher LogP predict improved passive membrane permeability, making the 2-carboxamide regioisomer the preferred choice over the 3-carboxamide in cellular assay contexts where intracellular target engagement is required.
- [1] PubChem. Compound Summary for CID 54594977: 6-Amino-N,N-dimethylpyridine-2-carboxamide. Computed Properties: TPSA 59.2 Ų, XLogP3 0.3. https://pubchem.ncbi.nlm.nih.gov/compound/827589-21-9 (accessed 2026-04-25). View Source
